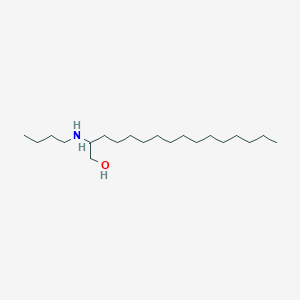
2-(Butylamino)hexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)hexadecan-1-ol is an organic compound belonging to the class of amino alcohols It is characterized by a long hydrocarbon chain with a butylamino group attached to the second carbon and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with butylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecan-2-one or hexadecan-2-al.
Reduction: Formation of 2-(butylamino)hexadecane.
Substitution: Formation of 2-(butylamino)hexadecyl halides or esters.
Scientific Research Applications
2-(Butylamino)hexadecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(Butylamino)hexadecan-1-ol involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can interact with various proteins, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylamino)hexadecan-1-ol
- 2-(Methylamino)hexadecan-1-ol
- 2-(Propylamino)hexadecan-1-ol
Uniqueness
2-(Butylamino)hexadecan-1-ol is unique due to its specific chain length and the presence of a butylamino group. This combination of structural features imparts distinct physicochemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
918817-81-9 |
|---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-(butylamino)hexadecan-1-ol |
InChI |
InChI=1S/C20H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20(19-22)21-18-6-4-2/h20-22H,3-19H2,1-2H3 |
InChI Key |
OQEVREQISPKKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















